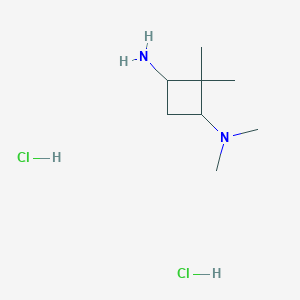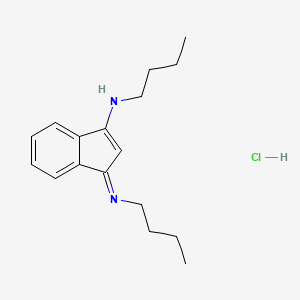
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide, commonly known as APF, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. APF is a thiazole-based compound that has been synthesized using various methods.
Scientific Research Applications
Photo-Degradation Behavior in Thiazole-Containing Compounds
Thiazole-containing compounds, including N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide, demonstrate unique photo-degradation behaviors. This phenomenon has been particularly studied in pharmaceutical compounds under development for treatments like overactive bladder. Such compounds can degrade into specific products under light exposure, a process analyzed using techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) (Wu, Hong, & Vogt, 2007).
Antimicrobial Applications
Thiazole derivatives, such as the one , have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain fluorobenzamides containing thiazole and thiazolidine exhibit promising antimicrobial effects against a range of bacteria and fungi, indicating their potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Evaluation
Compounds with a thiazole structure have been synthesized and tested for their efficacy against various cancer cell lines. Such compounds, including derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide, have shown moderate to excellent anticancer activity in comparison to reference drugs in tests against breast, lung, colon, and ovarian cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Pharmacological Applications
These compounds have also been evaluated for various pharmacological activities, including anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. This highlights their potential in a range of therapeutic applications beyond their antimicrobial and anticancer properties (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-11(22)16-15(12-5-3-2-4-6-12)20-18(24-16)21-17(23)13-7-9-14(19)10-8-13/h2-10H,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVPYRYYPRREEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)
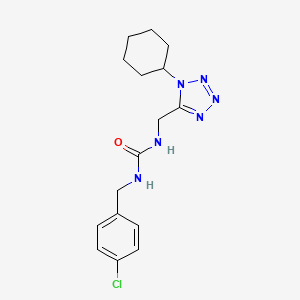
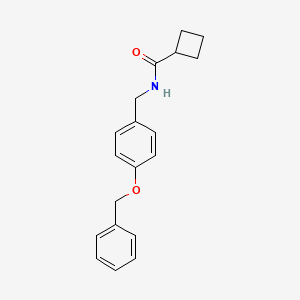

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2360662.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2360663.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)
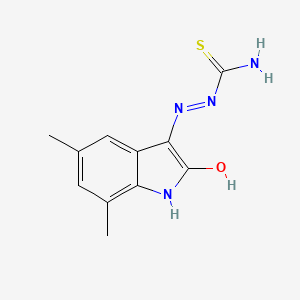
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)
![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)
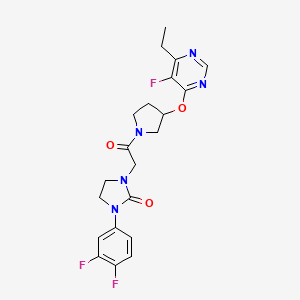
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)
